molecular formula C18H19N3O3S2 B2702712 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946345-72-8

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2702712
CAS No.: 946345-72-8
M. Wt: 389.49
InChI Key: BEDOSAOMQLCZKX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Biological Activity

The compound 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C18H20N4O3S
  • Molecular Weight: 368.44 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The presence of the pyridazine and thiophene moieties suggests potential interactions with biological targets such as kinases and other proteins involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, a related compound exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231, MCF-7) with IC50 values ranging from 4.2 µM to 12.12 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2314.2Apoptosis induction
Compound BMCF-79.6Cell cycle arrest
Target CompoundMDA-MB-23110.10Apoptosis induction

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies on related sulfonamide derivatives have demonstrated effective inhibition of bacterial biofilm formation and quorum sensing in Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 µg/mL to 0.50 µg/mL, indicating strong antibacterial activity.

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.25≥85
Pseudomonas aeruginosa0.50>80

Case Studies

  • Breast Cancer Treatment : A study involving a series of pyridazine derivatives demonstrated that compounds structurally similar to our target compound could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antibacterial Efficacy : In a recent investigation, a derivative of the target compound was tested against clinical isolates of resistant bacteria. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzene ring or alterations in the thiophene and pyridazine components can lead to enhanced potency or selectivity against particular targets.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-10-14(2)12-15(11-13)26(23,24)19-7-8-21-18(22)6-5-16(20-21)17-4-3-9-25-17/h3-6,9-12,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOSAOMQLCZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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